(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid
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Overview
Description
(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromo group at the 4-position and an ethoxycarbonyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-iodobenzoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-3-(ethoxycarbonyl)phenylboronic acid.
Reduction: Formation of 3-(ethoxycarbonyl)phenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 4-Bromophenylboronic acid
- Phenylboronic acid
Comparison:
- 4-Ethoxycarbonylphenylboronic acid: Similar to (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid but lacks the bromo group, making it less reactive in certain substitution reactions .
- 4-Bromophenylboronic acid: Lacks the ethoxycarbonyl group, which can affect its solubility and reactivity in certain reactions .
- Phenylboronic acid: The simplest form of boronic acid, lacking both the bromo and ethoxycarbonyl groups, making it less versatile in synthetic applications .
Properties
Molecular Formula |
C9H10BBrO4 |
---|---|
Molecular Weight |
272.89 g/mol |
IUPAC Name |
(4-bromo-3-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 |
InChI Key |
MRCQFOHSVQFYRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)OCC)(O)O |
Origin of Product |
United States |
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